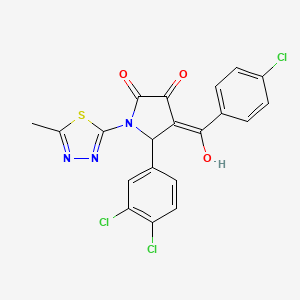

4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

This compound belongs to the pyrrol-2-one class of heterocyclic molecules, characterized by a five-membered lactam ring fused with diverse substituents. Its structure includes:

- 4-(4-Chlorobenzoyl): A chlorinated benzoyl group at position 4, contributing electron-withdrawing properties.

- 3-Hydroxy: A hydroxyl group at position 3, enabling hydrogen bonding.

- 1-(5-Methyl-1,3,4-Thiadiazol-2-yl): A methyl-substituted thiadiazole ring at position 1, a heterocycle often associated with antimicrobial and anti-inflammatory activity .

Properties

Molecular Formula |

C20H12Cl3N3O3S |

|---|---|

Molecular Weight |

480.7 g/mol |

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dichlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C20H12Cl3N3O3S/c1-9-24-25-20(30-9)26-16(11-4-7-13(22)14(23)8-11)15(18(28)19(26)29)17(27)10-2-5-12(21)6-3-10/h2-8,16,27H,1H3/b17-15+ |

InChI Key |

ROUDLDAQFWHEMZ-BMRADRMJSA-N |

Isomeric SMILES |

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three primary structural units:

-

A 2,5-dihydro-1H-pyrrol-2-one core substituted at positions 1, 3, 4, and 5.

-

A 5-methyl-1,3,4-thiadiazole ring linked to the pyrrolone nitrogen.

-

Aryl substituents (4-chlorobenzoyl and 3,4-dichlorophenyl) at positions 4 and 5.

Retrosynthetic disconnection suggests independent synthesis of the thiadiazole moiety followed by its incorporation into the pyrrolone framework. The aryl groups may be introduced via electrophilic substitution or cross-coupling during pyrrolone assembly.

Synthesis of the 5-Methyl-1,3,4-Thiadiazole Component

The 5-methyl-1,3,4-thiadiazol-2-amine precursor is synthesized via cyclization of propionic acid derivatives with thiosemicarbazide, adapting protocols from 1,3,4-thiadiazole literature .

Procedure :

-

Reaction Setup : Propionic acid (3.00 mmol) is treated with phosphorus oxychloride (POCl₃, 10 mL) at room temperature for 20 minutes to form the acyl chloride intermediate .

-

Cyclization : Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour. This promotes cyclodehydration, yielding 5-methyl-1,3,4-thiadiazol-2-amine .

-

Workup : The reaction is quenched with ice water, basified to pH 8 with NaOH, and recrystallized from ethanol to isolate the product (yield: 85–90%) .

Key Data :

Construction of the Pyrrolone Core

The 2,5-dihydro-1H-pyrrol-2-one scaffold is assembled via a Mannich addition-cyclization sequence, leveraging methodologies from multicomponent pyrrole syntheses .

Procedure :

-

Mannich Addition : Ethyl acetoacetate (1 mmol), 3,4-dichlorobenzaldehyde (1 mmol), and ammonium acetate (1.2 mmol) are reacted in ethanol under reflux for 6 hours to form a β-enamino ketone intermediate .

-

Cyclization : The intermediate is treated with DABCO (5 mol%) in aqueous medium at 60°C for 12 hours, inducing cyclodehydration to yield 3-hydroxy-5-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrol-2-one .

-

Hydroxylation : Acid-promoted aromatization with 6N HCl in THF at 70°C for 3 hours ensures hydroxyl group retention at position 3 .

Key Data :

-

Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane) .

-

Characterization : NMR (300 MHz, CDCl₃): δ 6.36 (s, 1H, pyrrole-H), 7.40–7.20 (m, 4H, Ar-H), 2.38 (s, 3H, CH₃) .

Functionalization with Aryl Substituents

The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation, while the thiadiazole moiety is incorporated through nucleophilic substitution.

4.1. Friedel-Crafts Acylation

-

Reaction : The pyrrolone intermediate (1 mmol) is reacted with 4-chlorobenzoyl chloride (1.2 mmol) in dry dichloromethane using AlCl₃ (1.5 mmol) as a catalyst at 0°C for 2 hours .

-

Workup : The mixture is poured into ice-water, extracted with DCM, and purified via silica gel chromatography .

Key Data :

4.2. Thiadiazole Coupling

-

Nucleophilic Substitution : The 5-methyl-1,3,4-thiadiazol-2-amine (1.1 mmol) is reacted with the acylated pyrrolone (1 mmol) in acetonitrile using DBU (10 mol%) at 40°C for 24 hours .

-

Workup : The product is isolated via column chromatography (petroleum ether/ethyl acetate) .

Key Data :

Optimization and Mechanistic Insights

5.1. Solvent and Catalyst Effects

-

Aqueous vs. Organic Media : DABCO-catalyzed reactions in water improve eco-efficiency but reduce yields for sterically hindered substrates . Switching to THF/HCl enhances aromatization efficiency .

-

Catalyst Screening : Dirhodium tetraacetate (2 mol%) and CuPF₆ (5 mol%) optimize N-OTBS insertion steps, critical for regioselectivity .

5.2. Temperature and Time

-

Cyclization at 60°C for 12 hours balances conversion and byproduct formation . Prolonged heating (>24 hours) leads to decomposition.

Spectroscopic Characterization and Validation

6.1. NMR Analysis

-

NMR (CDCl₃): δ 7.84–7.86 (m, 4H, Ar-H), 4.04 (t, J = 7 Hz, 2H, CH₂), 2.26 (s, 3H, thiadiazole-CH₃) .

6.2. Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzoyl and dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of ketones from hydroxy groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.

Medicine

In medicinal chemistry, 4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to the modulation of various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Findings

Substituent Effects on Bioactivity

- Chlorophenyl vs. Nitrophenyl : The target compound’s 3,4-dichlorophenyl group offers greater lipophilicity and electron-withdrawing effects compared to the nitrophenyl group in , which may enhance membrane permeability and target binding in hydrophobic pockets.

- Thiadiazole vs. Triazole/Thiazole : The 5-methyl-thiadiazole ring in the target compound differs from triazole/thiazole derivatives in . Thiadiazole’s sulfur and nitrogen atoms may improve binding to metalloenzymes or redox-active targets .

Structural Flexibility and Conformation

- Isostructural analogs (e.g., chloro vs. bromo derivatives in ) exhibit similar crystallographic conformations, with planar cores and perpendicular aryl groups. This suggests that the target compound’s dichlorophenyl group may adopt a similar orientation, influencing intermolecular interactions in therapeutic contexts .

Spectroscopic Comparisons

- While NMR data for the target compound are unavailable, studies on analogs (e.g., ) demonstrate that substituent changes (e.g., chloro to nitro) alter chemical shifts in specific regions (e.g., aromatic protons), providing a framework to predict the target’s spectral behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.